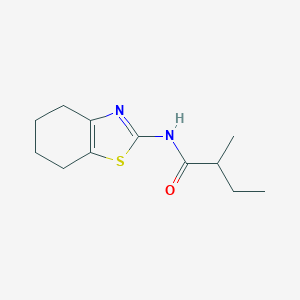
2-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is a chemical compound that has been studied for its potential use in scientific research. It is a member of the benzothiazole family of compounds, which have been shown to have various biological activities. In
Scientific Research Applications
2-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has been studied for its potential use in various scientific research applications. One area of research is in the field of neuroscience, where it has been shown to have neuroprotective effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques in the brain.
Mechanism of Action
The mechanism of action of 2-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is not fully understood. However, it has been shown to inhibit the activity of an enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which is thought to be responsible for its neuroprotective effects.
Biochemical and Physiological Effects
2-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has been shown to have various biochemical and physiological effects. In addition to its neuroprotective effects, it has also been shown to have antioxidant and anti-inflammatory properties. It has also been shown to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide in lab experiments is its potential use in the treatment of Alzheimer's disease. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 2-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide. One area of research is in the development of more potent and selective inhibitors of acetylcholinesterase for the treatment of Alzheimer's disease. Another area of research is in the investigation of its potential use in the treatment of other neurodegenerative diseases, such as Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.
Conclusion
In conclusion, 2-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is a chemical compound that has been studied for its potential use in scientific research. It has been shown to have neuroprotective effects, inhibit the formation of amyloid-beta plaques, and improve cognitive function in animal models. While its mechanism of action is not fully understood, there are several future directions for research on this compound, including the development of more potent and selective inhibitors of acetylcholinesterase and investigation of its potential use in the treatment of other neurodegenerative diseases.
Synthesis Methods
The synthesis method of 2-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide involves the reaction of 2-aminothiophenol with 2-bromo-3-methylbutyryl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified through a series of recrystallization steps to yield the final compound.
properties
Product Name |
2-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |
|---|---|
Molecular Formula |
C12H18N2OS |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
2-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C12H18N2OS/c1-3-8(2)11(15)14-12-13-9-6-4-5-7-10(9)16-12/h8H,3-7H2,1-2H3,(H,13,14,15) |
InChI Key |
GBGNGECXKNXXNT-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)NC1=NC2=C(S1)CCCC2 |
Canonical SMILES |
CCC(C)C(=O)NC1=NC2=C(S1)CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide](/img/structure/B216189.png)
![3,4-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216190.png)
![3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216191.png)
![4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216192.png)


![3,4-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216195.png)
![3,4-Dimethoxy-N-[4-(4-methyl-piperidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B216197.png)
![4-(acetylamino)-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B216199.png)